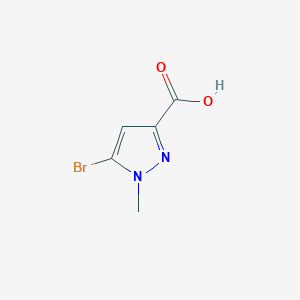

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

描述

Historical context and significance of pyrazole derivatives

The history of pyrazole chemistry traces back to the late nineteenth century when Ludwig Knorr first synthesized pyrazole derivatives in 1883. This groundbreaking work involved the cyclocondensation of β-diketone compounds with hydrazine derivatives, establishing a fundamental synthetic pathway that remains relevant in modern organic chemistry. Knorr's pioneering research laid the foundation for extensive exploration of pyrazole-based compounds across various scientific disciplines, marking the beginning of a new era in heterocyclic chemistry.

The significance of pyrazole derivatives has grown exponentially since their initial discovery, with these compounds demonstrating remarkable versatility in biological applications. Pyrazole-based molecules have exhibited a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic activities. The structural diversity achievable through pyrazole derivatives allows for fine-tuning of physicochemical properties, influencing factors such as solubility, bioavailability, and target specificity. This adaptability has made pyrazole derivatives invaluable scaffolds in drug development, with numerous commercially successful pharmaceuticals incorporating this heterocyclic motif.

The presence of pyrazole nuclei in pharmacological agents across diverse therapeutic categories has validated their medicinal potential. Notable examples include celecoxib, a potent anti-inflammatory agent, and rimonabant, an anti-obesity drug, which demonstrate the broad applicability of pyrazole-containing compounds in addressing various medical conditions. The unique electronic and steric properties of pyrazole rings contribute to their binding affinity with various biological targets, enhancing the efficacy of drugs derived from this scaffold.

Contemporary pharmaceutical research continues to recognize the transformative potential of pyrazole derivatives in drug development. The ability to tailor molecular structures through pyrazole modifications not only enhances therapeutic efficacy but also contributes to optimization of pharmacokinetic profiles, thereby reducing potential toxicities. This ongoing research emphasis reflects the commitment to advancing healthcare through the development of novel and effective pharmaceutical compounds based on pyrazole chemistry.

Discovery and initial characterization of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid

The development of this compound emerged from systematic efforts to create specialized pyrazole intermediates for pharmaceutical applications. This compound features a distinctive molecular structure with the Chemical Abstracts Service number 1222174-93-7 and molecular formula C₅H₅BrN₂O₂, corresponding to a molecular weight of 205.009 grams per mole. The compound's structural characteristics include a bromine atom positioned at the 5-position of the pyrazole ring, a methyl group at the 1-position, and a carboxylic acid functionality at the 3-position.

Initial characterization studies revealed specific physicochemical properties that distinguish this compound within the pyrazole family. The compound exhibits a calculated partition coefficient value of 0.88080, indicating moderate lipophilicity. The polar surface area measures 55.12000 square angstroms, suggesting favorable characteristics for biological membrane permeability. These fundamental properties provide insight into the compound's potential behavior in biological systems and chemical reactions.

The synthetic accessibility of this compound has been demonstrated through multiple synthetic routes. A notable approach involves using diethyl butynedioate as a starting material, followed by condensation with methylhydrazine to obtain intermediate compounds that undergo subsequent transformations. This synthetic methodology demonstrates the compound's accessibility for research applications and potential industrial production.

Research characterization has established the compound's role as a key intermediate in pharmaceutical chemistry. Studies have identified its primary applications in synthesizing phosphatidylinositol-3-kinase inhibitors, which play crucial roles in cellular growth and metabolism pathways. Additionally, structural modifications of this compound facilitate the development of calcium release-activated calcium channel inhibitors, demonstrating its versatility as a synthetic building block.

Importance in chemical research and applications

The significance of this compound in chemical research stems from its multifaceted applications across pharmaceutical and medicinal chemistry domains. The compound serves as a critical intermediate in the synthesis of phosphatidylinositol-3-kinase inhibitors, which represent an important class of therapeutic agents for cancer treatment. Phosphatidylinositol-3-kinase plays essential roles in cell growth and metabolism, making its inhibitors valuable in oncological research and therapeutic development.

Recent advances in calcium channel research have highlighted the compound's utility in developing calcium release-activated calcium channel inhibitors. These inhibitors demonstrate potential therapeutic applications for inflammatory conditions such as rheumatoid arthritis and asthma by modulating calcium release and inflammatory responses. The structural framework provided by this compound enables precise modifications that optimize inhibitory activity and selectivity for specific calcium channel subtypes.

The compound's chemical reactivity profile makes it particularly valuable for medicinal chemistry applications. The bromine substituent provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The carboxylic acid functionality offers additional opportunities for chemical modifications through esterification, amidation, and other transformations. This chemical versatility enables researchers to explore structure-activity relationships and optimize compounds for specific biological targets.

| Application Area | Target Class | Therapeutic Indication | Research Status |

|---|---|---|---|

| Oncology | Phosphatidylinositol-3-kinase inhibitors | Cancer therapy | Active development |

| Immunology | Calcium release-activated calcium channel inhibitors | Inflammatory diseases | Preclinical studies |

| Medicinal Chemistry | Synthetic intermediate | Drug development | Established utility |

Contemporary research applications extend beyond traditional pharmaceutical development to include chemical biology and molecular probe design. The compound's structural features enable the creation of specialized molecular tools for studying biological pathways and mechanisms. Researchers utilize these derivatives to investigate cellular processes and validate potential therapeutic targets, contributing to fundamental understanding of biological systems.

The industrial relevance of this compound continues to expand as pharmaceutical companies recognize its potential in drug discovery programs. The compound's established synthetic routes and characterized properties facilitate its incorporation into high-throughput screening campaigns and lead optimization efforts. This accessibility supports efficient drug development timelines and reduces research costs associated with novel compound synthesis.

Research objectives and scope

The primary research objectives surrounding this compound focus on advancing its applications in pharmaceutical research and expanding understanding of its chemical properties and biological activities. Current research efforts aim to optimize synthetic methodologies for improved efficiency and scalability, enabling broader accessibility for research applications. These optimization studies seek to reduce reaction times, improve yields, and minimize environmental impact while maintaining product quality and purity.

Structure-activity relationship investigations represent a central research focus, examining how modifications to the compound's framework influence biological activity and selectivity. Researchers systematically explore variations in substituent patterns, functional group modifications, and stereochemical considerations to develop more potent and selective inhibitors. These studies contribute to fundamental understanding of molecular recognition principles and guide rational drug design efforts.

The scope of current research encompasses both basic science investigations and applied pharmaceutical development. Basic research focuses on elucidating reaction mechanisms, understanding molecular interactions, and developing new synthetic transformations. Applied research emphasizes translating these findings into practical therapeutic applications, including lead compound optimization and biological evaluation studies.

Collaborative research initiatives involve multidisciplinary teams combining synthetic chemistry, medicinal chemistry, pharmacology, and structural biology expertise. These collaborations enable comprehensive characterization of compound properties and biological activities, facilitating efficient progression from initial synthesis to potential therapeutic applications. The integration of computational chemistry approaches provides additional insights into molecular behavior and guides experimental design.

Future research directions include exploring novel synthetic approaches that could provide access to previously inaccessible analogs and derivatives. Investigators are developing new methodologies for introducing diverse substituents and functional groups while maintaining the essential structural features that confer biological activity. These efforts expand the chemical space available for drug discovery and enable exploration of previously untested structural modifications.

The research scope also encompasses developing analytical methodologies for compound characterization and quality assessment. Advanced spectroscopic techniques, chromatographic methods, and computational approaches enable detailed structural analysis and purity determination. These analytical capabilities support both synthetic optimization efforts and biological evaluation studies, ensuring reliable and reproducible research outcomes.

属性

IUPAC Name |

5-bromo-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYDIHRYOAQXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718735 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222174-93-7 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 3-bromo-1-methyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using hydrazonyl chlorides and environmentally friendly feedstocks such as 2-bromo-3,3,3-trifluoropropene . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.

化学反应分析

Types of Reactions

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic or acidic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .

科学研究应用

Pharmaceutical Applications

Antitumor Activity

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is recognized as a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors. PI3K plays a crucial role in cell growth and metabolism, making its inhibitors valuable in cancer therapy. Research indicates that compounds derived from this acid can effectively inhibit tumor growth by targeting specific pathways involved in cancer progression .

Calcium Channel Regulation

Another notable application is in the synthesis of release-activated calcium channel (CRAC) inhibitors. These inhibitors have potential therapeutic effects for conditions such as rheumatoid arthritis and asthma by modulating calcium release and inflammatory responses . The structural modifications of this compound facilitate the development of these inhibitors, showcasing its importance in anti-inflammatory drug design.

Case Studies

作用机制

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity :

- The 3-chloropyridinyl group in 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid enhances its insecticidal activity, making it critical in agrochemicals like chlorantraniliprole .

- Trifluoromethyl substitution (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) increases lipophilicity, improving membrane permeability in drug candidates .

Synthetic Pathways :

- The target compound (5-Bromo-1-methyl-) is synthesized via bromination and cyclization steps, similar to methods described for 3-Bromo-1-(3-chloropyridin-2-yl)- analogs. However, the methyl group at position 1 simplifies purification compared to bulkier substituents .

- Ethyl ester derivatives (e.g., Ethyl-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate) are often intermediates, hydrolyzed to carboxylic acids in later stages .

Stability and Storage :

- Methyl-substituted derivatives (e.g., 5-Bromo-1-methyl-) exhibit greater stability under ambient conditions compared to ethyl or halogenated analogs, which require low-temperature storage (2–8°C) .

Purity and Commercial Availability :

- Industrial-grade 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is typically ≥98% pure, while research analogs like 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are sold in smaller quantities with variable purity .

生物活性

5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring with a bromine atom at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis.

The primary target of this compound is DHODH, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound disrupts pyrimidine biosynthesis, which is essential for DNA and RNA synthesis, thereby affecting cellular proliferation and survival.

Pharmacological Properties

- Antifibrotic Effects : This compound has been identified as a building block for synthesizing novel inhibitors that may have antifibrotic effects, particularly in conditions like scleroderma.

- Antimicrobial Activity : Some derivatives of pyrazole compounds exhibit significant antimicrobial properties against bacteria and fungi, suggesting that this compound may also possess similar activities.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which are critical for treating various inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, the presence of the bromine atom and the carboxylic acid group enhances its reactivity and biological efficacy compared to similar compounds without these functional groups .

Case Studies

- Inhibition of DHODH : A study demonstrated that derivatives of pyrazole compounds, including this compound, effectively inhibited DHODH in vitro, leading to reduced cell proliferation in cancer cell lines .

- Antifungal Activity : In a comparative study, various pyrazole derivatives were tested against phytopathogenic fungi. The results indicated that certain structural modifications could enhance antifungal activity significantly .

Comparison of Biological Activities

| Compound Name | Activity Type | Inhibition Rate (%) |

|---|---|---|

| This compound | DHODH Inhibition | >70% |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Antifungal | 83.66 |

| Methyl 5-bromo-1H-pyrazole-3-carboxylate | Antimicrobial | 67.52 |

Pharmacokinetics

Predicted pharmacokinetic properties suggest that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB), making it a candidate for neurological applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis of brominated pyrazole derivatives typically involves cyclization of hydrazine precursors with β-keto esters or halogenation of pre-formed pyrazole cores. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) . Optimization may require adjusting stoichiometry, solvent polarity, and reaction time to minimize side products like over-bromination. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- HPLC : To assess purity (>97% as per industrial standards) using a C18 column and UV detection at 254 nm .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C5, methyl at N1). The carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 219.99 for C₆H₅BrN₂O₂) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported melting points or spectral data for this compound?

- Methodology : Discrepancies in melting points (e.g., 211–213°C in vs. other derivatives) may arise from polymorphic forms or impurities. Techniques include:

- DSC (Differential Scanning Calorimetry) : To identify polymorphs or solvates.

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related bromopyrazole-carboxylic acids in .

- Cross-validation : Compare data with peer-reviewed databases (e.g., CAS RN 84547-86-4 ) and replicate synthesis under standardized conditions.

Q. How can the reactivity of the carboxylic acid group be leveraged for derivatization in drug discovery?

- Methodology : The carboxylic acid can be converted to amides, esters, or acyl halides for structure-activity relationship (SAR) studies. For example:

- Amidation : React with amines using coupling agents like EDCI/HOBt in DCM .

- Esterification : Use methanol/H₂SO₄ to form methyl esters, improving cell permeability for biological assays .

- Applications : Derivatives of similar pyrazole-carboxylic acids have been explored as kinase inhibitors or antimicrobial agents .

Q. What analytical challenges arise in studying the compound’s stability under physiological conditions, and how can they be addressed?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and thermal stress. Monitor degradation via LC-MS to identify labile sites (e.g., hydrolysis of the carboxylic acid to a hydroxyl group) .

- Stability-Indicating Assays : Develop HPLC methods with gradient elution to separate degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。